molecular formula C23H25BrN4O3 B6489329 2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 1190023-85-8

2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B6489329
CAS No.: 1190023-85-8
M. Wt: 485.4 g/mol
InChI Key: MPIBIJPMBIZTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core, substituted at position 2 with a 4-bromophenyl group and at position 8 with an acetamide moiety linked to a 3-methoxyphenylmethyl group. The acetamide chain introduces polarity, which may enhance solubility compared to non-polar analogs.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN4O3/c1-31-19-4-2-3-16(13-19)14-25-20(29)15-28-11-9-23(10-12-28)26-21(22(30)27-23)17-5-7-18(24)8-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIBIJPMBIZTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to three analogs with modifications in the spiro ring substituents, acetamide linkage, or aromatic groups (Table 1).

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Target Compound C₂₃H₂₅BrN₄O₃ ~525.4 (calculated) 3-Oxo spiro ring, 4-bromophenyl, N-(3-methoxyphenylmethyl)acetamide N/A
2-(2-(4-Bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chloro-4-methylphenyl)acetamide C₂₂H₂₂BrClN₄O₂ ~508.8 (calculated) 2-Chloro-4-methylphenyl acetamide substituent; lacks methoxy group
2-((3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide C₂₃H₂₅BrN₄O₂S 501.4 Thioether (S) linkage in acetamide chain; 8-methyl spiro ring; 4-methoxyphenyl substituent
2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide C₂₄H₂₇BrN₄O₃S 543.5 Sulfanyl (S) group; 2,4-dimethoxyphenyl acetamide; 8-methyl spiro ring

Table 1. Structural and molecular comparison of the target compound with analogs. Molecular weights for the target compound are estimated based on its formula.

Functional Implications

  • Spiro Ring Modifications : The 8-methyl substitution in and compounds may increase steric bulk, affecting binding pocket compatibility in biological targets .
  • Linkage Variations : Replacing oxygen with sulfur in the acetamide chain (e.g., ) alters electronic properties and hydrogen-bonding capacity, which could influence pharmacokinetics or target affinity .

Pharmacophore Conservation

All compounds retain the 4-bromophenyl group, suggesting its role as a critical pharmacophore for target engagement. The spirocyclic system is conserved across analogs, underscoring its importance in maintaining conformational rigidity for selective interactions .

Preparation Methods

Critical Reaction Parameters:

  • Chloroacetylation : Stoichiometric TEA (1.2 eq) ensures complete neutralization of HCl byproduct.

  • Amidation : Excess amine (1.5 eq) and catalytic potassium iodide enhance nucleophilic displacement efficiency.

Purification and Characterization

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water. Analytical validation includes:

  • HPLC : Purity >98% (C18 column, acetonitrile/water mobile phase).

  • MS (ESI+) : m/z 541.1 [M+H]⁺ (calculated for C₂₃H₂₄BrN₄O₃: 540.1).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, 2H, Ar-Br), 6.85 (m, 3H, Ar-OCH₃), 4.40 (s, 2H, CH₂CO), 3.75 (s, 3H, OCH₃).

Scale-Up Considerations and Process Optimization

Industrial-scale synthesis necessitates solvent recovery and waste minimization. Continuous flow reactors improve reaction consistency for the Suzuki coupling step, reducing Pd catalyst loading to 0.5 mol%. For amidation, switching to dimethylacetamide (DMAc) as a solvent enhances solubility and reduces reaction time to 3 hours .

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including nucleophilic substitution, oxidation, and spirocyclic ring formation. Key steps include:

  • Spirocyclization : Using catalysts like palladium on carbon (Pd/C) under hydrogenation conditions to form the triazaspiro core .
  • Acetamide coupling : Reacting intermediates with activated carbonyl groups (e.g., chloroacetyl chloride) in polar aprotic solvents like DMF . Optimization requires precise control of temperature (e.g., 60–80°C for spirocyclization) and solvent choice (e.g., dichloromethane for substitution reactions). Yield improvements are achieved via iterative adjustment of stoichiometry and catalyst loading .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the spirocyclic structure and substituent positions, with aromatic protons typically appearing at δ 7.2–8.1 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% by reverse-phase C18 columns) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 567.12) .

Q. What biological targets are hypothesized for this compound, and how are binding assays designed?

The triazaspiro and acetamide moieties suggest kinase or protease inhibition. Assays include:

  • Enzyme inhibition : Using fluorogenic substrates (e.g., ATPase assays with IC50 determination) .
  • Cellular viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

A structure-activity relationship (SAR) study comparing analogs reveals:

  • 4-Bromophenyl vs. 4-Chlorophenyl : Bromine’s higher electronegativity enhances target binding (ΔpIC50 = 0.8) but reduces solubility .
  • Methoxyphenyl position : Para-substitution increases metabolic stability compared to ortho (t1/2: 12 vs. 6 hours in microsomal assays) .
  • Spiro ring size : 8-membered rings (vs. 6-membered) improve conformational flexibility, boosting potency .

Q. How can contradictory data on cytotoxicity and selectivity be resolved?

Contradictions may arise from assay conditions (e.g., serum concentration affecting compound stability). Strategies include:

  • Dose-response refinement : Testing logarithmic concentrations (1 nM–100 µM) to identify off-target effects .
  • Computational modeling : Molecular dynamics simulations to predict binding modes and validate experimental IC50 values .
  • Proteome profiling : Chemoproteomics to identify non-target interactions .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous-flow systems improve reproducibility of oxidation steps (e.g., m-CPBA-mediated sulfoxide formation) .
  • Catalyst recycling : Immobilized Pd/C reduces costs in hydrogenation steps .
  • Purification optimization : Gradient elution in flash chromatography minimizes byproduct contamination .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step routes in .
  • SAR Guidance : Use comparative tables from and computational tools in .
  • Analytical Standards : Follow HPLC/NMR parameters in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.